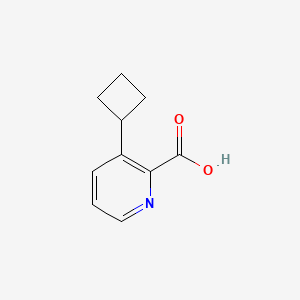

3-Cyclobutylpicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-8(5-2-6-11-9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHFRUWLRBGPGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Cyclobutylpicolinic Acid Elaboration

Rational Design and De Novo Synthetic Pathways

The rational design of a synthetic route to 3-cyclobutylpicolinic acid can diverge into two primary retrosynthetic approaches: the construction of the picolinic acid ring onto a pre-existing cyclobutane (B1203170) framework, or the introduction of the cyclobutyl group onto a functionalized pyridine (B92270) ring.

A de novo synthesis approach, building the substituted pyridine ring from acyclic precursors, offers a high degree of flexibility. One such strategy could involve a multi-component reaction, a powerful tool in modern organic synthesis for the rapid assembly of complex molecules. For instance, a reaction of lithiated alkoxyallenes with nitriles and carboxylic acids can lead to highly substituted pyridin-4-ols. mnstate.edu While not a direct route to this compound, this methodology highlights the potential of convergent strategies to construct the core pyridine structure with desired substitution patterns.

Another de novo approach could be conceptualized based on the broad applicability of pyridine synthesis methodologies. For example, the reaction of α,β-unsaturated carbonyl compounds with enamines or other nitrogen-containing nucleophiles can lead to the formation of substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. The challenge in this approach lies in the design and synthesis of a suitable acyclic precursor that incorporates the cyclobutyl group and allows for the regioselective formation of the 3-substituted picolinic acid.

Diversification through Precursor-Based Synthesis

A more common and often more practical approach involves the late-stage functionalization of a pre-existing pyridine or picolinic acid derivative. This strategy leverages the availability of starting materials and well-established reaction protocols.

A key precursor for this approach is a 3-halopicolinic acid derivative. 3-Chloropyridine-2-carboxylic acid, for example, is a commercially available starting material. sigmaaldrich.comchemimpex.com This compound can serve as an excellent electrophilic partner in various cross-coupling reactions. The general scheme would involve the coupling of the 3-halopicolinate with a suitable cyclobutyl organometallic reagent.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of this compound Derivatives

| Coupling Reaction | Cyclobutyl Reagent | Catalyst System (Example) | Key Features |

| Suzuki Coupling | Cyclobutylboronic acid or its esters | Pd(PPh₃)₄, a base (e.g., K₂CO₃, Cs₂CO₃) | Mild reaction conditions, high functional group tolerance, commercially available boronic acids. youtube.comnih.govyoutube.commdpi.com |

| Negishi Coupling | Cyclobutylzinc halide | Pd(dppf)Cl₂, or other Pd/Ni catalysts | High reactivity of organozinc reagents, often leading to higher yields and faster reactions. researchgate.net |

| Stille Coupling | Cyclobutylstannane | Pd(PPh₃)₄, often with a copper(I) co-catalyst | Tolerant of a wide range of functional groups, but tin byproducts are toxic. organic-chemistry.org |

The choice of coupling partner and reaction conditions is critical for success. For instance, while Stille coupling is versatile, the toxicity of organotin compounds makes Suzuki or Negishi couplings more attractive for many applications. organic-chemistry.org The Suzuki-Miyaura coupling, in particular, is widely used due to the stability and low toxicity of boronic acids. nih.govyoutube.comaudreyli.com

Alternatively, one could envision a route starting with the synthesis of 3-cyclobutylpyridine, followed by carboxylation at the 2-position. The synthesis of 3-cyclobutylpyridine could be achieved through the coupling of 3-halopyridine with a cyclobutyl Grignard reagent or cyclobutylboronic acid. Subsequent introduction of the carboxylic acid group could be attempted via directed ortho-metalation (DoM), where a directing group guides the deprotonation and subsequent carboxylation with carbon dioxide. However, achieving regioselective carboxylation at the 2-position in the presence of a 3-alkyl substituent can be challenging. A more controlled method would be a palladium-catalyzed carbonylation of a 2-halo-3-cyclobutylpyridine precursor. nih.gov

Optimization of Reaction Parameters and Yield Enhancement in this compound Production

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity. In the context of the precursor-based cross-coupling strategies discussed above, several factors must be considered.

Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated phosphine (B1218219) ligand is paramount. For Suzuki-Miyaura couplings, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common, but more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction efficiency, especially with less reactive aryl chlorides. mdpi.com

Base and Solvent: The base plays a crucial role in the transmetalation step of the Suzuki coupling. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate (B84403). mdpi.com The choice of solvent is also critical, with common options being toluene, dioxane, or mixtures of solvents with water. The optimal combination of base and solvent will depend on the specific substrates and catalyst system.

Reaction Temperature and Time: Cross-coupling reactions are typically run at elevated temperatures to facilitate the catalytic cycle. However, excessively high temperatures can lead to side reactions and decomposition of the catalyst or starting materials. Careful monitoring of the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time.

Purification: The final product, this compound, will need to be purified from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and byproducts. Standard purification techniques such as column chromatography, crystallization, or preparative HPLC may be employed. The acidic nature of the target molecule can be exploited during extraction by adjusting the pH of the aqueous phase.

Stereoselective Synthesis of this compound Enantiomers

The development of methods for the stereoselective synthesis of chiral molecules is a major focus of modern organic chemistry. While this compound itself is achiral, the introduction of substituents on the cyclobutane ring would create stereocenters. The synthesis of specific enantiomers or diastereomers of substituted this compound derivatives would require stereocontrolled synthetic strategies.

One approach would be to utilize a chiral starting material. For example, a stereoselective synthesis could begin with an enantiomerically pure cyclobutane derivative. Asymmetric [2+2] cycloadditions, often catalyzed by chiral transition metal complexes or guided by chiral auxiliaries, are powerful methods for the enantioselective synthesis of cyclobutanes. nih.gov These chiral cyclobutane precursors could then be elaborated to the final picolinic acid target.

Alternatively, a prochiral precursor could be desymmetrized using a chiral catalyst. For instance, a meso-cyclobutane derivative could be selectively functionalized in an enantioselective manner.

The Wittig reaction, a classic method for alkene synthesis, can also be adapted for stereoselective outcomes. mnstate.eduorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org While not directly forming the cyclobutane ring in this context, related olefination reactions could be part of a sequence to build a chiral cyclobutane precursor.

The development of stereoselective routes to substituted this compound derivatives would be crucial for investigating their potential applications in fields where specific stereoisomers are often required for biological activity.

Chemical Reactivity and Transformational Chemistry of 3 Cyclobutylpicolinic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives. The reactivity of this group in 3-Cyclobutylpicolinic acid is analogous to that of other picolinic acids and carboxylic acids in general.

Esterification of this compound can be achieved through several standard synthetic methods. 3vsigmausa.com The most common process is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. rsc.org Alternatively, esters can be formed from the more reactive derivatives of the carboxylic acid, such as its acyl chloride or acid anhydride (B1165640), by reacting them with an alcohol. 3vsigmausa.comlibretexts.org The choice of method often depends on the desired yield and the sensitivity of the substrates. For instance, the reaction of an acyl chloride with an alcohol is typically faster and may not require a catalyst, though a base is often added to neutralize the HCl byproduct. pressbooks.pub

| Alcohol | Method | Catalyst/Reagent | Typical Product |

|---|---|---|---|

| Methanol (B129727) | Fischer Esterification | H₂SO₄ (catalytic) | Methyl 3-cyclobutylpicolinate |

| Ethanol (B145695) | Acyl Chloride Route | Pyridine (B92270) (base) | Ethyl 3-cyclobutylpicolinate |

| Propan-1-ol | Acid Anhydride Route | None (or base catalyst) | Propyl 3-cyclobutylpicolinate |

Amide derivatives of this compound are synthesized by reacting the acid or its activated forms with ammonia (B1221849) or primary/secondary amines. Direct amidation of the carboxylic acid with an amine is possible but often requires high temperatures or the use of coupling reagents to facilitate the dehydration process. organic-chemistry.org Common coupling agents include carbodiimides like DCC or EDC. researchgate.net A more efficient route involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide. pressbooks.pub In such cases, two equivalents of the amine are typically used: one to act as the nucleophile and the second to neutralize the liberated HCl. pressbooks.pub The picolinamide (B142947) functional group is significant in coordination chemistry and can serve as a directing group in C-H activation reactions. cam.ac.uk

| Amine | Method | Reagent/Conditions | Typical Product |

|---|---|---|---|

| Ammonia (NH₃) | Acyl Chloride Route | Excess NH₃ | 3-Cyclobutylpicolinamide |

| Methylamine (CH₃NH₂) | Direct Coupling | EDC, Ambient Temp. | N-Methyl-3-cyclobutylpicolinamide |

| Aniline (C₆H₅NH₂) | Direct Catalytic Amidation | ortho-Iodo Arylboronic Acid Catalyst | N-Phenyl-3-cyclobutylpicolinamide |

Acyl halides are highly reactive carboxylic acid derivatives and serve as valuable intermediates in the synthesis of esters, amides, and anhydrides. pressbooks.puborgoreview.com 3-Cyclobutylpicolinoyl chloride, the most common acyl halide derivative, can be prepared by treating this compound with specific halogenating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. libretexts.orglibretexts.org Other reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective. libretexts.orgwikipedia.org The reaction involves a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a halide. orgoreview.com

| Reagent | Byproducts | Product |

|---|---|---|

| Thionyl chloride (SOCl₂) | SO₂, HCl | 3-Cyclobutylpicolinoyl chloride |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | 3-Cyclobutylpicolinoyl chloride |

| Phosphorus tribromide (PBr₃) | H₃PO₃ | 3-Cyclobutylpicolinoyl bromide |

Acid anhydrides of this compound can be prepared, which can be either symmetrical or unsymmetrical. A common laboratory method for synthesizing an anhydride involves the reaction of an acyl chloride with a carboxylate salt. libretexts.orglibretexts.orgkhanacademy.org For example, reacting 3-cyclobutylpicolinoyl chloride with sodium 3-cyclobutylpicolinate would yield the symmetrical 3-cyclobutylpicolinic anhydride. An unsymmetrical anhydride can be formed by reacting 3-cyclobutylpicolinoyl chloride with a different carboxylate, such as sodium acetate. libretexts.org Anhydrides are reactive acylating agents, though generally less reactive than the corresponding acyl halides. libretexts.org

As a carboxylic acid, this compound is a Brønsted-Lowry acid, capable of donating a proton from its -COOH group. tru.ca It readily reacts with bases to form carboxylate salts. libretexts.org For instance, treatment with aqueous sodium hydroxide (B78521), sodium carbonate, or sodium bicarbonate results in the formation of sodium 3-cyclobutylpicolinate. libretexts.org The formation of a stable salt generally requires a significant difference between the pKa of the acid and the conjugate acid of the base, often with a suggested ΔpKa greater than 3. basicmedicalkey.com

The presence of the pyridine nitrogen atom also imparts basic character to the molecule, allowing it to accept a proton. However, the carboxylic acid is the more acidic site. The ability of both the pyridine nitrogen and the carboxylate group to coordinate with metal ions makes picolinic acid and its derivatives effective bidentate chelating agents. wikipedia.orgnih.gov This allows this compound to form stable chelate complexes with a variety of metal ions such as zinc, iron, and copper. wikipedia.org

| Base | Reaction Type | Salt Formed |

|---|---|---|

| Sodium Hydroxide (NaOH) | Acid-Base Neutralization | Sodium 3-cyclobutylpicolinate |

| Potassium Carbonate (K₂CO₃) | Acid-Base Neutralization | Potassium 3-cyclobutylpicolinate |

| Calcium Hydroxide (Ca(OH)₂) | Acid-Base Neutralization | Calcium 3-cyclobutylpicolinate |

| Zinc(II) ions | Chelation | Zinc 3-cyclobutylpicolinate complex |

Reactivity of the Picolinic Acid Heterocyclic Moiety

Beyond the reactions of the carboxylic acid group, the pyridine ring itself possesses distinct reactivity. The nitrogen atom makes the ring electron-deficient, influencing its participation in certain reactions. One notable reaction of picolinic acids is the Hammick reaction, which involves the thermal decarboxylation of the picolinic acid in the presence of an aldehyde or ketone to form a pyridyl-carbinol. unit.no While specific studies on this compound in this context are scarce, it is expected to undergo this reaction, potentially with the reaction rate being influenced by the steric bulk of the cyclobutyl group. The strong electron-withdrawing properties of the picolinic acid moiety can also be harnessed to lower reaction temperatures in polymerization processes. nih.gov Furthermore, the ability of the pyridine nitrogen and the ortho-carboxylate group to act as a bidentate ligand is a defining feature, leading to the formation of stable complexes with many transition metals. nih.gov

Chemical Transformations of the Cyclobutyl Ring System

The cyclobutyl group, a four-membered carbocycle, imparts unique conformational and reactive properties to the this compound molecule. Its inherent ring strain makes it susceptible to a variety of chemical transformations that are not as readily observed in larger cycloalkanes or acyclic analogues. These reactions can be broadly categorized into ring-opening, ring expansion, and C-H functionalization reactions. Such transformations are of significant interest for introducing structural diversity and creating novel molecular scaffolds for various applications, including medicinal chemistry and materials science.

One of the key reactive pathways for the cyclobutyl ring involves rearrangements that lead to larger, more stable ring systems. For instance, under acidic conditions or with the influence of Lewis acids, cyclobutylcarbinyl-type intermediates can undergo ring expansion to form cyclopentyl derivatives. ugent.be While direct studies on this compound are not extensively documented, analogous transformations have been observed for other cyclobutyl-substituted compounds. ugent.be These reactions typically proceed through a carbocationic intermediate, where the relief of ring strain provides the thermodynamic driving force for the rearrangement.

Another significant area of transformation involves the direct functionalization of the C-H bonds of the cyclobutyl ring. Modern synthetic methods, often employing transition metal catalysis, allow for the selective activation and subsequent coupling of these C-H bonds. This approach provides a powerful tool for introducing new substituents onto the cyclobutyl moiety without the need for pre-functionalized starting materials. For example, palladium-catalyzed C-H arylation or alkenylation could potentially be applied to the cyclobutyl group of this compound, leading to the formation of more complex derivatives. Research on related cyclobutyl ketones has demonstrated the feasibility of γ–C–H functionalization to create cis-1,3-difunctionalized cyclobutanes. nih.gov

The following table summarizes potential chemical transformations of the cyclobutyl ring, drawing parallels from known reactivity patterns of similar structures.

| Transformation Type | Reagents and Conditions | Potential Product(s) | Key Features |

| Ring Expansion | Strong Acid (e.g., H₂SO₄, Formic Acid), Heat | Cyclopentyl-substituted picolinic acid derivatives | Relief of ring strain drives the reaction. ugent.be |

| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide, Base | 3-(Arylcyclobutyl)picolinic acid derivatives | Enables direct introduction of aryl groups onto the cyclobutyl ring. nih.gov |

| C-H Alkenylation | Rh(III) or Ru(II) catalyst, Alkene | 3-(Alkenylcyclobutyl)picolinic acid derivatives | Forms new C-C bonds via C-H activation. |

| Oxidative Ring Opening | Strong Oxidizing Agent (e.g., KMnO₄, RuO₄) | Dicarboxylic acid derivatives of pyridine | Cleavage of the cyclobutane (B1203170) ring. |

This table presents plausible transformations based on general chemical principles and reactivity of analogous cyclobutane-containing molecules. Specific experimental validation for this compound is required.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. wikipedia.org These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. This compound, with its carboxylic acid and pyridine functionalities, is a prime candidate for utilization in various MCRs.

The carboxylic acid group of this compound can readily participate in isocyanide-based MCRs, such as the Ugi and Passerini reactions. wikipedia.orgorganic-chemistry.org In a Ugi four-component reaction (Ugi-4CR), a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide react to form an α-acylamino amide. By employing this compound in this reaction, a diverse library of complex molecules featuring the 3-cyclobutylpyridine scaffold can be synthesized. The resulting products, with their peptido-mimetic structures, could be of interest in drug discovery programs. beilstein-journals.org

Similarly, the Passerini three-component reaction (Passerini-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The incorporation of this compound in this reaction would lead to the formation of esters with a pendant amide functionality, further expanding the accessible chemical space.

The pyridine nitrogen of this compound could also potentially engage in MCRs, for instance, in variations of the Hantzsch pyridine synthesis or other reactions that utilize a nitrogen heterocycle. However, the reactivity of the pyridine ring in this specific context would be influenced by the electronic effects of the carboxylic acid and cyclobutyl substituents.

The table below illustrates the potential application of this compound in well-known multi-component reactions.

| MCR Name | Reactants | Potential Product Structure | Key Features |

| Ugi Reaction | This compound, Amine, Aldehyde/Ketone, Isocyanide | α-Acylamino amide derivative | Forms a peptide-like backbone in a single step. beilstein-journals.org |

| Passerini Reaction | This compound, Aldehyde/Ketone, Isocyanide | α-Acyloxy carboxamide derivative | Efficient formation of ester and amide functionalities. organic-chemistry.org |

| Kabachnik-Fields Reaction | (If modified to use the pyridine N) Amine, Aldehyde, Dialkyl phosphite | α-Aminophosphonate derivative | A method for synthesizing α-aminophosphonates. wikipedia.org |

This table outlines the theoretical application of this compound in MCRs based on its functional groups. The specific outcomes would depend on the chosen reaction partners and conditions.

Derivatives and Isomers of 3 Cyclobutylpicolinic Acid: Synthesis and Structure Activity Relationship Investigations

Synthesis of Substituted 3-Cyclobutylpicolinic Acid Derivatives

The synthesis of substituted derivatives of this compound can be systematically approached by modifying both the picolinic acid core and the cyclobutyl moiety. These modifications aim to probe the impact of various electronic and steric factors on the molecule's biological activity.

The picolinic acid ring offers several positions for substitution. Standard organic chemistry methodologies can be employed to introduce a range of functional groups. For instance, electrophilic aromatic substitution reactions can be utilized to introduce substituents onto the pyridine (B92270) ring, although the directing effects of the existing carboxyl and cyclobutyl groups must be carefully considered. Alternatively, more modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed for the regioselective introduction of aryl, heteroaryl, or alkyl groups.

The carboxylic acid group itself is a prime target for derivatization. Standard esterification or amidation reactions can be used to generate a library of esters and amides. nih.gov The synthesis of amides, for example, can be achieved by activating the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) followed by reaction with a primary or secondary amine. This approach allows for the introduction of a wide array of substituents at this position. libretexts.org

The cyclobutyl group can also be modified, although this may require more complex synthetic routes starting from substituted cyclobutane (B1203170) precursors. The synthesis of analogs with different cycloalkyl groups (e.g., cyclopentyl or cyclohexyl) can also provide valuable SAR data. nih.gov

A general synthetic strategy for preparing substituted this compound derivatives might involve the initial synthesis of a suitable substituted pyridine precursor, followed by the introduction of the cyclobutyl group and subsequent manipulation of the carboxylic acid functionality. For instance, a Negishi coupling reaction could be used to couple a cyclobutylzinc reagent with a halogenated picolinic acid derivative. nih.gov

Table 1: Representative Synthetic Strategies for this compound Derivatives

| Target Modification | Synthetic Approach | Key Reagents and Conditions |

| Pyridine Ring Substitution | Electrophilic Aromatic Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogenating agents (NBS, NCS) |

| Cross-Coupling Reactions | Suzuki coupling (boronic acids, Pd catalyst), Buchwald-Hartwig amination (amines, Pd catalyst) | |

| Carboxylic Acid Derivatization | Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) |

| Amidation | Amine, Coupling agents (DCC, EDC) | |

| Cyclobutyl Group Modification | Synthesis from substituted precursors | Substituted cyclobutanones or cyclobutenes |

| Introduction of Cyclobutyl Group | Cross-Coupling Reactions | Cyclobutylzinc reagents, Pd catalyst (Negishi coupling) |

Exploration of Positional Isomers of Cyclobutylpicolinic Acid (e.g., 5-Cyclobutylpicolinic Acid, 6-Cyclobutylpicolinic Acid)

The synthesis of these isomers requires distinct synthetic strategies. For 5-cyclobutylpicolinic acid, a starting material such as 5-bromopicolinic acid could be subjected to a cross-coupling reaction with a cyclobutyl organometallic reagent. Similarly, the synthesis of 6-cyclobutylpicolinic acid would likely start from a 6-halopicolinic acid derivative. beilstein-journals.org The choice of the specific halogen (bromo or iodo) and the coupling conditions would be crucial for achieving good yields.

The comparison of the biological activities of 3-, 5-, and 6-cyclobutylpicolinic acids provides invaluable information about the preferred spatial arrangement of the cyclobutyl group for optimal target engagement. This understanding of positional isomerism is a key aspect of building a robust SAR model. youtube.comnih.gov

Table 2: Positional Isomers of Cyclobutylpicolinic Acid

| Isomer | Chemical Structure | Key Synthetic Precursor |

| This compound |  | 3-Halopicolinic acid |

| 5-Cyclobutylpicolinic Acid |  | 5-Halopicolinic acid aksci.com |

| 6-Cyclobutylpicolinic Acid |  | 6-Halopicolinic acid bldpharm.com |

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For this compound analogs, SAR investigations would systematically explore the impact of modifications at various positions of the molecule. nih.govresearchgate.net

Key areas of investigation in the SAR of this compound analogs include:

The role of the carboxylic acid: The acidity and hydrogen bonding capability of the carboxylic acid group are likely crucial for activity. Converting the acid to esters or amides can probe the importance of this functional group. libretexts.org For instance, if an ester derivative retains activity, it might suggest that the group is involved in a hydrophobic interaction or that the ester is acting as a prodrug.

The influence of the cyclobutyl group: The size, shape, and lipophilicity of the cyclobutyl group can be explored by synthesizing analogs with different cycloalkyl groups (e.g., cyclopropyl, cyclopentyl, cyclohexyl) or by introducing substituents on the cyclobutyl ring itself. This helps to define the optimal steric and hydrophobic requirements at this position. nih.gov

The effect of pyridine ring substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, amino groups) at different positions on the pyridine ring can modulate the electronic properties and steric profile of the molecule. sioc-journal.cn For example, an electron-withdrawing group might affect the pKa of the carboxylic acid, while a bulky substituent could influence the molecule's conformation. mdpi.com

The findings from these SAR studies can be compiled into a predictive model, often visualized as a pharmacophore, which outlines the essential structural features required for biological activity. This model then guides the design of new, more potent, and selective analogs. nih.gov

Table 3: Hypothetical SAR Findings for this compound Analogs

| Modification | Position | Observation | Implication for Activity |

| Esterification | Carboxylic Acid | Reduced or abolished activity | The acidic proton is critical for interaction. |

| Amidation | Carboxylic Acid | Activity maintained or enhanced with specific amines | Potential for additional hydrogen bonding or hydrophobic interactions. |

| Ring Size Variation | Cyclobutyl Group | Cyclopentyl shows higher activity, cyclohexyl shows lower | A specific hydrophobic pocket size is preferred. |

| Substitution | Pyridine Ring (Position 5) | Small electron-donating group increases activity | Favorable electronic or steric interaction at this position. |

| Isomeric Position | Cyclobutyl Group | 3-position is optimal, 5- and 6-positions are less active | Specific spatial arrangement of the cyclobutyl group is crucial. |

Design and Synthesis of Novel Chemical Scaffolds Based on this compound

The structural framework of this compound can serve as a starting point for the design and synthesis of entirely new chemical scaffolds. bham.ac.ukrsc.org This "scaffold hopping" approach aims to retain the key pharmacophoric elements of the original molecule while exploring novel chemical space to improve properties such as potency, selectivity, and pharmacokinetic profiles. frontiersin.orgnih.gov

Several strategies can be employed for scaffold design:

Bioisosteric Replacement: The pyridine ring could be replaced with other five- or six-membered heterocycles, such as a pyrimidine, pyrazine, or even a non-aromatic ring system, while retaining the relative positions of the carboxylic acid and cyclobutyl group. nih.gov Similarly, the carboxylic acid could be replaced with other acidic functional groups like a tetrazole or a hydroxamic acid.

Ring Fusion: The pyridine ring could be fused with another ring to create bicyclic scaffolds, such as an indole (B1671886) or a quinoline (B57606) derivative. This can lead to more rigid structures, which may have higher affinity for the target. diva-portal.org

Conformational Constraint: Introducing conformational constraints, for example by creating a bridged ring system that incorporates the cyclobutyl group and the pyridine ring, can lock the molecule into a specific, biologically active conformation. nih.gov

The synthesis of these novel scaffolds often requires multi-step synthetic sequences and the development of new synthetic methodologies. bris.ac.ukyoutube.com For instance, the construction of a novel bicyclic scaffold might involve an intramolecular cyclization as a key step. The ultimate goal is to generate structurally diverse libraries of compounds for biological screening, with the potential to identify new lead compounds with superior therapeutic properties. nih.govmdpi.com

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Cyclobutylpicolinic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 3-Cyclobutylpicolinic acid from impurities and related substances. The choice of technique is dictated by the physicochemical properties of the analyte and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for the analysis of picolinic acid and its derivatives. Separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.

Stationary Phase: A C18 column is a standard choice, offering excellent retention and separation for aromatic carboxylic acids. mdpi.com

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase composed of methanol (B129727) and water (e.g., 10:90 v/v) with 0.2% formic acid has been used for the separation of picolinic acid. mdpi.com The formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Another approach involves using a phosphate (B84403) buffer at a controlled pH. researchgate.net

Detection: Ultraviolet (UV) detection is commonly employed, with the detection wavelength set at a maximum absorbance of the pyridine (B92270) ring, typically around 260-270 nm. mdpi.comchromatographytoday.com For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

A study on the separation of picolinic acid and nicotinic acid isomers utilized a hydrophilic interaction liquid chromatography (HILIC)/ion-exchange method. researchgate.net This approach, which employed a high concentration of acetonitrile (B52724) (70%) in the mobile phase, could also be applicable for the analysis of this compound, potentially offering different selectivity compared to RP-HPLC. researchgate.net

| Parameter | Typical Conditions for Picolinic Acid Analysis |

| Column | C18 (Reversed-Phase) mdpi.com |

| Mobile Phase | Methanol/Water with 0.2% Formic Acid mdpi.com |

| Flow Rate | 0.7 - 1.0 mL/min mdpi.comsielc.com |

| Detection | UV at 260-270 nm mdpi.comchromatographytoday.com |

| Temperature | 30 °C mdpi.com |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Since this compound is a carboxylic acid and thus has low volatility, derivatization is required prior to GC analysis. lmaleidykla.lt

Derivatization: The carboxyl group is typically converted into a more volatile ester. Common derivatizing agents for carboxylic acids include:

Silylating agents: such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. lmaleidykla.ltnist.gov

tert-Butyldimethylsilyl (TBDMS) derivatization: offers greater stability compared to TMS esters. nist.gov

GC Conditions:

Column: A non-polar capillary column, such as a DB-5, is often used for the separation of these derivatives. nist.gov

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) are commonly used. GC-MS provides the added advantage of structural information, aiding in peak identification. researchgate.net

The analysis of fatty acid picolinyl esters by GC-MS has been demonstrated, highlighting the utility of this technique for compounds containing a picolinyl moiety. researchgate.net While this application involves a different class of molecules, the principles of derivatization and GC-MS analysis are transferable to this compound.

| Parameter | Typical Conditions for Derivatized Carboxylic Acid Analysis |

| Derivatization Agent | BSTFA (for TMS ester) lmaleidykla.ltnist.gov |

| Column | Non-polar capillary column (e.g., DB-5) nist.gov |

| Carrier Gas | Helium or Hydrogen scholaris.ca |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net |

Ion Exclusion and Ion Exchange Chromatography for Acid Analysis

Ion chromatography offers alternative separation mechanisms for ionic compounds like this compound.

Ion-Exclusion Chromatography (IEC): IEC is particularly effective for separating weak organic acids from strong inorganic acids. The separation mechanism is based on the Donnan exclusion principle, where ionized analytes are excluded from the pores of the stationary phase resin, while non-ionized or weakly ionized analytes can penetrate the pores and are retained longer. chromatographytoday.com This technique is well-suited for the analysis of carboxylic acids. chromatographytoday.com

Ion-Exchange Chromatography (IEC): In this technique, separation is based on the reversible electrostatic interaction between the charged analyte and the charged stationary phase. For the analysis of this compound, which is an anionic compound at appropriate pH, an anion exchange column would be used. sielc.com A study on the separation of pyridinecarboxylic acid isomers utilized a mixed-mode column with both cation-exchange and reversed-phase characteristics, demonstrating the potential for fine-tuning selectivity. sielc.com

| Technique | Stationary Phase Principle | Eluent | Applicability to this compound |

| Ion-Exclusion | Sulfonated polystyrene-divinylbenzene resin | Dilute mineral acid (e.g., sulfuric acid) | Good for separating from strong acids and analyzing in aqueous matrices. |

| Ion-Exchange | Quaternary ammonium (B1175870) functionalized resin (anion exchange) | Aqueous buffer with increasing ionic strength | Provides separation based on charge and can be highly selective. sielc.com |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the cyclobutyl group. Based on data for picolinic acid, the aromatic protons would appear in the downfield region (typically 7.5-8.8 ppm). chemicalbook.com The protons of the cyclobutyl ring will appear in the upfield region, with the methine proton adjacent to the pyridine ring being the most downfield of the cyclobutyl protons. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (often >10 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms. For picolinic acid, the carboxylic acid carbon appears around 165 ppm, and the pyridine carbons are observed between 124 and 148 ppm. chemicalbook.com The introduction of the cyclobutyl group at the 3-position will cause shifts in the signals of the adjacent pyridine carbons and will introduce new signals for the cyclobutyl carbons in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique, often coupled with HPLC (LC-MS). nih.gov

Molecular Ion: In positive ion mode ESI, the protonated molecule [M+H]⁺ would be expected as the base peak. nih.gov

Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. A common fragmentation pathway for picolinic acid derivatives is the loss of the carboxylic acid group as CO₂ or H₂O. The fragmentation of the cyclobutyl ring may also be observed. Derivatization with a picolinoyl group has been shown to enhance the ESI response. nih.gov

For GC-MS analysis of the derivatized compound (e.g., TMS ester), the mass spectrum would show a molecular ion peak and characteristic fragments resulting from the loss of the silyl (B83357) group and fragmentation of the pyridine and cyclobutyl moieties. nist.gov

| Technique | Expected Key Information for this compound |

| ¹H NMR | Signals for pyridine protons (downfield), cyclobutyl protons (upfield), and carboxylic acid proton (very downfield). |

| ¹³C NMR | Signals for carboxylic carbon, pyridine carbons, and cyclobutyl carbons. |

| MS (ESI) | [M+H]⁺ peak, fragmentation including loss of CO₂ and fragments from the cyclobutyl ring. |

| GC-MS (of derivative) | Molecular ion of the derivative, fragments corresponding to the loss of the derivatizing group and ring fragmentation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed for the qualitative and quantitative analysis of this compound. This method is predicated on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, promoting electrons from the ground state to higher energy orbitals. The absorption of UV-Vis radiation is primarily attributed to the π-electron system of the pyridine ring and the carboxyl group, which act as the principal chromophores.

The UV spectrum of this compound is influenced by the electronic transitions within the aromatic ring and the n→π* and π→π* transitions associated with the carboxylic acid moiety. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the solvent environment and the pH of the solution.

Detailed research findings on the parent compound, picolinic acid, and its derivatives provide insight into the expected spectroscopic behavior of this compound. Studies have shown that the UV absorption spectra of picolinic acid derivatives are significantly affected by the solvent. For instance, a near-ultraviolet absorption study indicated that picolinic acids exist predominantly in their neutral, undissociated form in ethanol (B145695), while in water, they are present mainly as the anion and zwitterion. mdpi.com This solvent-dependent equilibrium influences the observed UV spectrum.

Furthermore, the pH of the aqueous solution plays a critical role in the ionization state of the picolinic acid moiety and, consequently, its UV absorption characteristics. The different ionic forms of the molecule (cationic, neutral/zwitterionic, and anionic) exhibit distinct absorption spectra. For a related compound, dipicolinic acid, changes in the UV-vis absorption spectrum with varying pH have been used to determine its pKa values. nih.gov Similar pH-dependent spectral shifts are anticipated for this compound, corresponding to the protonation and deprotonation of the carboxylic acid group and the pyridine nitrogen.

A typical analysis would involve dissolving a precisely weighed sample of this compound in a suitable solvent, such as ethanol or a buffered aqueous solution, and recording the absorbance spectrum over a specific wavelength range. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength, typically the λmax.

Table 1: Representative UV-Vis Absorption Data for Picolinic Acid in Different States This table presents illustrative data for the parent picolinic acid to demonstrate the principles applicable to this compound.

| Ionic/Molecular Form | Anticipated λmax (nm) | Solvent/pH Condition | Reference Compound |

|---|---|---|---|

| Neutral/Zwitterionic | ~264 nm | Water (isoelectric point) | Picolinic Acid |

| Anionic | ~263 nm | Aqueous Base (e.g., pH > 5) | Picolinic Acid |

| Cationic | ~272 nm | Aqueous Acid (e.g., pH < 2) | Picolinic Acid |

Classical Titrimetric and Potentiometric Analysis for Acid Content

Classical titrimetric and potentiometric methods provide robust and accurate means for determining the acid content and purity of this compound. These techniques are based on the neutralization reaction between the acidic carboxyl group of the analyte and a standard basic titrant.

Titrimetric Analysis:

In a typical acid-base titration, a known mass of this compound is dissolved in a suitable solvent, often a mixture of water and an organic solvent like ethanol to ensure complete dissolution. A few drops of an appropriate acid-base indicator are added to the solution. The choice of indicator is critical and depends on the pH at the equivalence point of the titration. Given that picolinic acid has a pKa value around 5.2, an indicator that changes color in the pH range of approximately 7 to 9, such as phenolphthalein, is generally suitable.

The solution is then titrated with a standardized solution of a strong base, commonly sodium hydroxide (B78521) (NaOH), of known concentration. The titrant is added incrementally until the indicator undergoes a distinct color change, signaling the endpoint of the titration. The volume of the titrant required to reach the endpoint is recorded. The acid content, or percent purity, can then be calculated based on the stoichiometry of the reaction, the concentration of the standard base, the volume of titrant used, and the initial mass of the sample.

Potentiometric Analysis:

Potentiometric titration offers a more precise and objective method for determining the equivalence point compared to the use of a visual indicator. In this method, the change in pH of the solution is monitored as the titrant is added, using a pH meter with a glass electrode.

A known quantity of this compound is dissolved in a solvent, and the initial pH is recorded. The standard base solution is added in small, measured increments, and the pH is recorded after each addition. The data of pH versus the volume of titrant added are plotted to generate a titration curve.

The equivalence point of the titration is the point of steepest inflection on the curve, which corresponds to the complete neutralization of the carboxylic acid. This point can be determined more accurately by plotting the first or second derivative of the titration curve. The volume of titrant at the equivalence point is then used for the calculation of the acid content, similar to the classical titrimetric method. Additionally, the pKa of the acid can be estimated from the pH at the half-equivalence point on the titration curve.

Table 2: Parameters for Titrimetric and Potentiometric Analysis of a Picolinic Acid Derivative This table outlines typical parameters that would be employed in the analysis of this compound.

| Parameter | Specification | Rationale/Notes |

|---|---|---|

| Analyte | This compound | The substance being quantified. |

| Titrant | ~0.1 M Sodium Hydroxide (NaOH) | Standardized strong base for neutralization. |

| Solvent | Water/Ethanol mixture | Ensures solubility of the analyte. |

| Indicator (Titrimetry) | Phenolphthalein | Color change (pH 8.2-10) brackets the expected equivalence point. |

| Detection (Potentiometry) | pH meter with glass electrode | Monitors the change in pH throughout the titration. |

| Equivalence Point pH | Expected to be > 7 | Titration of a weak acid with a strong base. |

Theoretical and Computational Investigations of 3 Cyclobutylpicolinic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. wikipedia.org For 3-Cyclobutylpicolinic acid, these methods can elucidate its stability, reactivity, and electronic characteristics. DFT has become a popular and versatile tool in computational chemistry for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.org

Key Parameters from Quantum Chemical Calculations:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO energy (E_HOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (E_LUMO) signifies its ability to accept electrons. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. chimicatechnoacta.ru

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (σ) are calculated from the FMO energies. These descriptors provide insight into the molecule's behavior in chemical reactions. For instance, hardness is a measure of resistance to change in electron distribution. chimicatechnoacta.rumdpi.com

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction, particularly noncovalent interactions like hydrogen bonding. acs.org

Studies on related picolinic acid derivatives have utilized DFT calculations, often with the B3LYP functional and basis sets like 6-311++G(d,p), to analyze their electronic structures. dergipark.org.trresearchgate.net For this compound, one would expect the electron-withdrawing carboxylic acid group and the nitrogen heteroatom to significantly influence the electronic distribution on the pyridine (B92270) ring. The cyclobutyl group, primarily an alkyl substituent, would contribute through inductive and hyperconjugative effects.

Table 1: Illustrative Quantum Chemical Parameters for Picolinic Acid (PA) (Note: This data is for the parent compound, Picolinic Acid, and serves as an example of typical computational outputs.)

| Parameter | Value (Hartree) | Value (eV) | Description |

| E_HOMO | -0.273 | -7.429 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -0.068 | -1.850 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 0.205 | 5.578 | Indicator of chemical stability and reactivity |

Data adapted from theoretical studies on picolinic acid for illustrative purposes.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. chemrevlett.com This involves identifying reactants, transition states (TS), intermediates, and products. For this compound, this could apply to its synthesis, degradation, or its interaction with biological targets.

The process typically involves:

Locating Stationary Points: Geometries of reactants, products, and intermediates are optimized to find their lowest energy structures.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. This transition state structure is crucial for determining the reaction's activation energy (energy barrier). mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactant and product. chemrevlett.com

For example, in the study of urethane (B1682113) formation, computational methods have been used to compare different potential mechanisms, including non-catalytic and auto-catalytic pathways, by calculating the activation energies for each proposed transition state. chimicatechnoacta.ru Similarly, in reactions involving heterocyclic compounds, DFT calculations can elucidate regio- and chemoselectivity by comparing the energy barriers of different reaction pathways. nih.gov For this compound, one could investigate its decarboxylation mechanism or its role as a ligand in metal-catalyzed reactions, identifying the most energetically favorable pathways. chemscene.com

Molecular Modeling and Conformational Analysis of this compound

The presence of a flexible cyclobutyl group attached to the pyridine ring and a rotatable carboxylic acid group makes conformational analysis essential for understanding the behavior of this compound. nih.gov Conformational analysis studies the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.net

The key rotational points in this compound are:

The C-C bond connecting the cyclobutyl ring to the pyridine ring.

The C-C bond connecting the carboxylic acid group to the pyridine ring.

The puckering of the cyclobutyl ring itself.

Molecular modeling techniques, from semi-empirical methods to high-level DFT, can be used to perform a systematic search of the conformational space. dergipark.org.tr By rotating the rotatable bonds in increments and calculating the energy of each resulting geometry, a potential energy surface can be generated. This surface reveals the lowest-energy (most stable) conformers and the energy barriers between them. dergipark.org.tr

Studies on other substituted pyridines and picolinic acid derivatives have shown that substituents can significantly alter the orientation of functional groups due to steric and electronic interactions. nih.gov For this compound, the analysis would likely reveal a preferred orientation of the carboxylic acid group relative to the ring nitrogen and the cyclobutyl group to minimize steric hindrance. Molecular Dynamics (MD) simulations can also be employed to explore the conformational landscape of the molecule over time in a simulated environment (e.g., in a solvent). mdpi.commdpi.com

Table 2: Example of Conformational Energy Analysis for a Substituted Biphenyl (Note: This is a representative table illustrating the output of a conformational analysis. Specific values for this compound would require dedicated calculations.)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.0 | Eclipsed (Unstable) |

| 45 | 1.0 | Skew |

| 90 | 0.0 | Perpendicular (Most Stable) |

| 135 | 1.0 | Skew |

| 180 | 5.0 | Eclipsed (Unstable) |

Prediction of Spectroscopic Parameters through Computational Approaches

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. These theoretical spectra can be compared with experimental data to confirm the molecule's structure. nih.gov

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR and Raman spectrum can be generated. mdpi.com These calculations help in assigning specific vibrational modes (e.g., C=O stretch, C-H bend) to the peaks observed in experimental spectra. DFT methods are commonly used for this purpose, and the calculated frequencies are often scaled by a factor to improve agreement with experimental results. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide valuable information on the electronic environment of each nucleus, aiding in the assignment of complex experimental NMR spectra.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. researchgate.net This allows for the prediction of the UV-Visible absorption spectrum, providing insight into the wavelengths of light the molecule absorbs, which correspond to electronic excitations, such as π → π* transitions. researchgate.net

For this compound, computational spectroscopy would predict characteristic IR peaks for the carboxylic acid (O-H and C=O stretches) and the substituted pyridine ring. TD-DFT calculations would likely predict absorptions in the UV region characteristic of π-conjugated systems.

Emerging Academic Applications of 3 Cyclobutylpicolinic Acid in Diverse Scientific Fields

Role as a Versatile Synthetic Building Block and Intermediate

3-Cyclobutylpicolinic acid is a heterocyclic carboxylic acid recognized primarily for its role as a versatile synthetic building block in organic chemistry. bldpharm.comfluorochem.co.uk A building block in this context is a molecule that can be readily used to construct more complex chemical structures. frontiersin.orgnih.gov The utility of this compound stems from its distinct molecular architecture, which combines a picolinic acid core with a cyclobutane (B1203170) moiety. This combination offers chemists multiple reactive sites and a specific three-dimensional shape to incorporate into larger molecules.

The development of synthetic strategies often relies on the availability of diverse and unique building blocks to create novel compounds with specific properties. frontiersin.orgmdpi.com Nitroalkanes, fluorine-containing enynes, and various diacids are examples of building blocks used to access a wide range of chemical structures, from pharmaceutical ingredients to new materials. frontiersin.orgmdpi.comnih.gov Similarly, this compound serves as a valuable intermediate. frontiersin.org Its carboxylic acid group can undergo typical reactions like esterification and amidation, while the pyridine (B92270) ring can be subject to various coupling reactions, allowing for the systematic construction of more elaborate target molecules. ed.gov The semi-rigid cyclobutane group provides a defined spatial orientation, which can be crucial in fields like medicinal chemistry where molecular shape influences biological activity. nih.gov

Interactive Table: Properties of this compound Below are the fundamental chemical properties of this compound. bldpharm.comchemscene.com

| Property | Value |

| CAS Number | 1781644-15-2 |

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.20 g/mol |

| Purity | Typically ≥95% for research use |

Utilization in Material Science Research and Chemical Formulations (e.g., flux compositions)

In material science, there is a continuous search for novel building blocks that can impart unique properties to polymers and other materials. nih.govnih.gov For instance, cyclobutane-containing diacids have been explored for creating semi-crystalline polymers with notable thermal and chemical stability. nih.gov These building blocks are valued for the semi-rigid nature of the cyclobutane ring, which differs from the rigidity of aromatic rings or the flexibility of aliphatic chains. nih.gov

While specific research detailing the incorporation of this compound into materials or specialized chemical formulations like flux compositions is not extensively documented in current literature, its structural characteristics suggest potential applications. The presence of both a heterocyclic ring and a carboxylic acid function makes it a candidate for creating coordination polymers or metal-organic frameworks (MOFs). The nitrogen atom on the pyridine ring and the oxygen atoms of the carboxyl group can act as binding sites for metal ions. Furthermore, its potential to be derivatized could allow for its use in creating specialty polymers where the cyclobutane unit could influence the material's physical properties, such as its glass transition temperature or crystallinity. nih.gov

Application as a Biochemical Research Probe in Mechanistic Studies

Biochemical probes are small molecules used to investigate and understand complex biological processes at a molecular level. nih.gov These tools can help elucidate the mechanism of enzyme catalysis, map the active site of a protein, or modulate a biological pathway. nih.govunivie.ac.at The effectiveness of a probe often depends on its specific structure and ability to interact with a biological target.

This compound, as a structurally defined carboxylic acid, has the potential to be used as a research probe in various mechanistic studies. For example, in enzymology, it could be tested as a potential inhibitor or substrate analog for enzymes that process picolinic acid derivatives or other structurally similar molecules. nih.gov The cyclobutane group provides a distinct steric profile that can be used to probe the spatial constraints of an enzyme's active site. By comparing the binding or inhibitory activity of this compound with other picolinic acid derivatives (e.g., 3-ethylpicolinic acid or 4-cyclohexylpicolinic acid), researchers could gain insights into the specific structural requirements for molecular recognition by a target protein. bldpharm.combldpharm.com Such studies are fundamental to understanding reaction mechanisms and for the rational design of more potent and selective modulators. univie.ac.at

Development of Animal Modeling Agents for Investigational Studies

Animal models are indispensable tools in biomedical research, allowing for the in vivo investigation of disease mechanisms and the evaluation of new therapeutic agents. nih.govclinexprheumatol.org In many cases, specific chemical compounds are used to induce a particular physiological state or disease phenotype in an animal, creating a model that researchers can study. clinexprheumatol.org For instance, compounds like adenine (B156593) and potassium oxonate have been used to create animal models of hyperuricemia to study the associated pathology and test potential treatments. clinexprheumatol.org

While there are no specific, published studies detailing the use of this compound as an agent for animal modeling, its availability as a research chemical makes it a candidate for such investigational studies. chemscene.com Depending on its currently uncharacterized pharmacological and toxicological profile, it could potentially be used in studies related to metabolic pathways involving picolinic acid or to investigate the biological effects of novel heterocyclic carboxylic acids. The development of new investigational agents is crucial for creating animal models that more accurately reflect human diseases, and compounds with unique structures are often explored for this purpose. nih.govnih.gov

Q & A

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Compare Akaike information criterion (AIC) values to select the best model. Bootstrap resampling (1,000 iterations) estimates confidence intervals for EC₅₀ values. For non-monotonic responses, Bayesian hierarchical models account for heteroscedasticity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.